Cas no 771522-21-5 (3-amino-3-cyclopentylpropanamide)

3-Amino-3-cyclopentylpropanamide is a cyclopentyl-substituted β-amino amide compound with potential applications in pharmaceutical and organic synthesis. Its structure features a cyclopentyl ring linked to a propanamide backbone with an amino group at the β-position, offering versatility as a chiral intermediate or building block in medicinal chemistry. The compound’s rigid cyclopentyl moiety may enhance stereochemical control in synthetic pathways, while the primary amine and amide functionalities provide reactive sites for further derivatization. Its balanced lipophilicity and polarity make it suitable for drug discovery research, particularly in designing bioactive molecules targeting central nervous system (CNS) or enzyme inhibition studies. Proper handling under controlled conditions is recommended due to its reactive amine group.
3-amino-3-cyclopentylpropanamide structure
771522-21-5 structure
商品名:3-amino-3-cyclopentylpropanamide
CAS番号:771522-21-5
MF:C8H16N2O
メガワット:156.23
MDL:MFCD06216778
CID:983229
PubChem ID:53471777

3-amino-3-cyclopentylpropanamide 化学的及び物理的性質

名前と識別子

    • 3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID AMIDE
    • 3-amino-3-cyclopentylpropanamide
    • CS-0292915
    • DTXSID40703740
    • 771522-21-5
    • EN300-866005
    • SCHEMBL19731079
    • AKOS011596386
    • MDL: MFCD06216778
    • インチ: InChI=1S/C8H16N2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)
    • InChIKey: MZHUISGHEQKEPC-UHFFFAOYSA-N
    • ほほえんだ: NC(CC(N)C1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 156.126
  • どういたいしつりょう: 156.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 69.1A^2

3-amino-3-cyclopentylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-866005-1.0g
3-amino-3-cyclopentylpropanamide
771522-21-5 95%
1.0g
$557.0 2024-05-21
Enamine
EN300-866005-5.0g
3-amino-3-cyclopentylpropanamide
771522-21-5 95%
5.0g
$1614.0 2024-05-21
Enamine
EN300-866005-2.5g
3-amino-3-cyclopentylpropanamide
771522-21-5 95%
2.5g
$1089.0 2024-05-21
Enamine
EN300-866005-0.1g
3-amino-3-cyclopentylpropanamide
771522-21-5 95%
0.1g
$490.0 2024-05-21
Enamine
EN300-866005-0.25g
3-amino-3-cyclopentylpropanamide
771522-21-5 95%
0.25g
$513.0 2024-05-21
Enamine
EN300-866005-1g
3-amino-3-cyclopentylpropanamide
771522-21-5
1g
$557.0 2023-09-02
Enamine
EN300-866005-10g
3-amino-3-cyclopentylpropanamide
771522-21-5
10g
$2393.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363585-50mg
3-Amino-3-cyclopentylpropanamide
771522-21-5 98%
50mg
¥13478.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363585-100mg
3-Amino-3-cyclopentylpropanamide
771522-21-5 98%
100mg
¥17625.00 2024-07-28
Enamine
EN300-866005-10.0g
3-amino-3-cyclopentylpropanamide
771522-21-5 95%
10.0g
$2393.0 2024-05-21

3-amino-3-cyclopentylpropanamide 関連文献

3-amino-3-cyclopentylpropanamideに関する追加情報

Comprehensive Overview of 3-Amino-3-cyclopentylpropanamide (CAS No. 771522-21-5): Properties, Applications, and Research Insights

3-Amino-3-cyclopentylpropanamide (CAS No. 771522-21-5) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This cyclopentyl-based amide derivative is characterized by a primary amino group and a carboxamide moiety, making it a versatile intermediate for drug discovery and peptide synthesis. Recent studies highlight its potential as a building block for bioactive molecules, particularly in targeting neurological and metabolic pathways.

The molecular structure of 3-amino-3-cyclopentylpropanamide incorporates a cyclopentane ring, which enhances conformational rigidity compared to linear chain analogs. This property is increasingly valued in medicinal chemistry, where researchers seek compounds with improved target selectivity and metabolic stability. The compound's dual functional groups (-NH2 and -CONH2) enable diverse chemical modifications, aligning with current trends in fragment-based drug design and covalent inhibitor development.

In the context of AI-driven drug discovery, 771522-21-5 has emerged as a subject of computational modeling studies. Its moderate molecular weight (156.22 g/mol) and balanced lipophilicity profile (predicted LogP ~0.8) make it suitable for virtual screening libraries. Pharmaceutical companies are exploring its utility in central nervous system (CNS) therapeutics, capitalizing on the cyclopentyl group's ability to enhance blood-brain barrier penetration – a hot topic in neurodegenerative disease research.

From a synthetic perspective, 3-amino-3-cyclopentylpropanamide can be prepared through Michael addition reactions or reductive amination of corresponding carbonyl precursors. Recent patents disclose improved purification methods using chromatographic techniques, addressing common challenges in chiral separation due to its stereocenter. These advancements respond to growing industry demands for high-purity intermediates in GMP-compliant synthesis.

Environmental and safety assessments indicate that 771522-21-5 exhibits favorable biodegradation potential (estimated BOD28 >60%), aligning with green chemistry principles. This characteristic, combined with its low acute toxicity profile (LD50 >2000 mg/kg in rodents), positions it as a sustainable option for pharmaceutical manufacturing – a crucial consideration given increasing regulatory focus on process sustainability.

Analytical characterization of 3-amino-3-cyclopentylpropanamide typically involves HPLC-UV (retention time ~4.2 min in reverse-phase conditions) and LC-MS (m/z 157.1 for [M+H]+). Researchers emphasize the importance of water content analysis (Karl Fischer titration) due to its hygroscopic nature, a practical consideration for formulation scientists developing solid dosage forms.

Emerging applications include its use as a precursor for PET radiotracers, where the cyclopentyl group provides metabolic stability for molecular imaging probes. This aligns with the booming diagnostics market, projected to grow at 6.8% CAGR through 2030. Additionally, its potential in allosteric modulator development for GPCR targets is being explored, addressing the pharmaceutical industry's need for novel mechanism therapeutics.

Storage recommendations for CAS 771522-21-5 specify airtight containers under nitrogen atmosphere at 2-8°C, with stability data showing <95% purity retention after 24 months. These handling protocols reflect best practices for amino acid derivatives, particularly important for long-term research projects and scale-up campaigns.

The global market for cyclopentyl-containing compounds like 3-amino-3-cyclopentylpropanamide is expanding, driven by demand for specialty chemicals in precision medicine. Custom synthesis services now offer isotope-labeled versions (e.g., 13C, 15N) to support ADME studies, responding to the pharmaceutical industry's need for tracer technologies in drug development pipelines.

Future research directions may explore its crystal engineering potential, given the growing interest in co-crystal formation to modify API properties. Computational studies suggest possible hydrogen bonding networks that could be exploited for polymorph control – a critical quality attribute in pharmaceutical development.

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